6-Methyl-1,4-diazepan-6-amine

Coordination chemistry Stability constants Triamine ligands

6-Methyl-1,4-diazepan-6-amine (CAS 869482-93-9, MFCD19204885) is a cyclic triamine with molecular formula C₆H₁₅N₃ and molecular weight 129.20 g·mol⁻¹, featuring a saturated seven-membered 1,4-diazepane ring bearing a primary amine and a methyl group at the 6-position. It functions as a facially coordinating tridentate ligand (N₃ donor set) and serves as the parent scaffold for pyridylmethyl-functionalized chelators.

Molecular Formula C6H15N3
Molecular Weight 129.2 g/mol
CAS No. 869482-93-9
Cat. No. B1258379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,4-diazepan-6-amine
CAS869482-93-9
Synonyms6-amino-6-methylperhydro-1,4-diazepine
Molecular FormulaC6H15N3
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1(CNCCNC1)N
InChIInChI=1S/C6H15N3/c1-6(7)4-8-2-3-9-5-6/h8-9H,2-5,7H2,1H3
InChIKeyHRDGOMXHINSUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,4-diazepan-6-amine (CAS 869482-93-9): Core Physicochemical and Structural Identity for Procurement Specification


6-Methyl-1,4-diazepan-6-amine (CAS 869482-93-9, MFCD19204885) is a cyclic triamine with molecular formula C₆H₁₅N₃ and molecular weight 129.20 g·mol⁻¹, featuring a saturated seven-membered 1,4-diazepane ring bearing a primary amine and a methyl group at the 6-position . It functions as a facially coordinating tridentate ligand (N₃ donor set) and serves as the parent scaffold for pyridylmethyl-functionalized chelators [1]. The compound is commercially available primarily as a research chemical for coordination chemistry and ligand design applications [2].

Workflow Coordination chemistry and ligand design research
Selection Facially coordinating N₃-donor cyclic triamine scaffold
Use Context Parent framework for pyridylmethyl chelators and organometallic ligand derivatives

Why 6-Methyl-1,4-diazepan-6-amine Cannot Be Replaced by Unsubstituted 1,4-Diazepan-6-amine or Other Cyclic Triamines in Coordination and Catalysis Applications


The 6-methyl-6-amino substitution in this compound creates a tertiary carbon centre bearing the primary amine, which fundamentally alters the ligand's steric profile, protonation equilibrium, and metal-binding geometry compared to the unsubstituted parent 1,4-diazepan-6-amine (daza) [1]. While both ligands are facially coordinating triamines, the methyl group at the 6-position introduces conformational constraints within the seven-membered diazepane ring that affect the ratio of cis/trans isomers in bis-complexes and shift the equilibrium distribution of protonated species [1]. Furthermore, the 6-amino-6-methyl-1,4-diazepine framework uniquely enables deprotonation of the primary amine to generate monoanionic ligand derivatives, a reactivity pathway inaccessible to daza, making the two compounds non-interchangeable for applications requiring anionic or dianionic chelating scaffolds [2].

6-Methyl-1,4-diazepan-6-amine (This Product)

6-amino-6-methyl substitution creates a tertiary carbon that alters steric profile, protonation equilibrium, and enables deprotonation to monoanionic ligands. Supports group 3 metal alkyl catalysts and distinct pyridylmethyl regioisomers.

Unsubstituted 1,4-Diazepan-6-amine (daza)

Lacks the 6-methyl group, resulting in different cis/trans isomer ratios, no monoanionic derivative pathway, and inability to support reported Sc/Y alkyl chemistry. Constitutional isomer distribution in pyridylmethyl chelators differs.

6-Methyl-1,4-diazepan-6-amine: Comparator-Anchored Quantitative Evidence for Scientific Selection


Metal Complex Stability of MeL(a) vs Parent 1,4-Diazepan-6-amine (L(a)): Direct Potentiometric and Spectrophotometric Comparison

Potentiometric and spectrophotometric titrations of the two cyclic triamines 6-methyl-1,4-diazepan-6-amine (MeL(a)) and the parent 1,4-diazepan-6-amine (L(a)) reveal that the stability of [M(II)(MeL(a))]²⁺ complexes is low and only slightly enhanced relative to [M(II)(L(a))]²⁺ [1]. Both ligands exhibit a pronounced tendency to form protonated species such as [M(II)(HMeL(a))]³⁺ or [M(II)(MeL(a))(HMeL(a))]³⁺, in contrast to the 'all-or-nothing' coordination behaviour of Me₃tach and tacn, which form [M(II)L]²⁺ complexes of very high stability [1]. The low complex stability of both diazepane-based ligands is attributed by molecular mechanics calculations to a large amount of torsional strain within the chair conformation of the seven-membered ring required for tridentate facial coordination [1].

Complex Stability: MeL(a) vs L(a)
Head-to-head
Low stability for both diazepane ligands; slight enhancement for MeL(a). Pronounced protonated species formation, contrasting with high-stability tacn/Me₃tach systems.
Stability improvement is marginal; primary value lies in altered protonation equilibria and isomer distribution.
Torsional strain limits absolute stability; quantitative log β values in original publication.
Coordination chemistry Stability constants Triamine ligands

Ancillary Ligand Capability of 6-Amino-6-methyl-1,4-diazepine for Group 3 Metal Alkyl Catalysts vs Unsubstituted daza

The 6-amino-6-methyl-1,4-diazepine framework functions as a neutral 6-electron ligand moiety capable of supporting cationic group 3 metal (Sc, Y) alkyl catalysts, a property demonstrated by the isolation and crystallographic characterization of neutral and cationic scandium and yttrium alkyl complexes [1]. Critically, the framework also provides convenient synthetic access to tri- and tetradentate monoanionic ligand derivatives through deprotonation of the 6-amino group, a derivatization pathway that is not accessible with the unsubstituted 1,4-diazepan-6-amine (daza), which lacks the tertiary carbon necessary to stabilize the resulting amido donor after deprotonation [1]. The solid-state structures of the resulting complexes have been deposited in the Cambridge Structural Database (CCDC 606108 and CCDC 606109) [2].

Group 3 Metal Alkyl Support
Reported
6-amino-6-methyl framework isolates neutral/cationic Sc and Y alkyls and yields monoanionic derivatives via deprotonation. daza does not form analogous complexes.
This substitution is required for organometallic group 3 chemistry; daza cannot replicate the reactivity.
CCDC 606108/606109; Chem. Commun. 2006.
Organometallic catalysis Scandium Yttrium Olefin polymerization

Co(III)/Co(II) Redox Potential of daza–Cobalt Complexes as Baseline for Methyl-Substituted Analogues

The redox potentials of [Ni(daza)₂]³⁺/²⁺ and [Co(daza)₂]³⁺/²⁺ were determined by cyclic voltammetry to be 1.04 V and −0.21 V vs. NHE, respectively, for the unsubstituted parent 1,4-diazepan-6-amine (daza) complexes [1]. These values are slightly more positive than those of corresponding complexes with related cyclic triamines, an effect attributed to steric requirements of the daza ligand [1]. The 6-methyl-substituted analogue (Medaza or MeL(a)) forms analogous cis and trans [Co(MeL(a))₂]³⁺ complexes, and the bridging condensation reaction with paraformaldehyde results in a measurable increase of the Co(III)/Co(II) reduction potential for both daza- and Medaza-derived bridged species [2]. While direct non-bridged Medaza redox data have not been reported in a strictly comparable electrolyte system, the parent daza values serve as the quantitative baseline against which procurement decisions for redox-tuning applications must be evaluated.

Redox Baseline: [Co(daza)₂]³⁺/²⁺
Cross-study
E₁/₂ = −0.21 V vs. NHE for Co(III)/Co(II); Ni(III)/Ni(II) = 1.04 V vs. NHE (aqueous, 25 °C).
Parent daza potentials serve as quantitative baseline; methyl substituent expected to exert modest inductive effect.
Bridging derivatization causes larger redox shifts; direct Medaza non-bridged data pending.
Electrochemistry Cobalt complexes Redox tuning Cyclic voltammetry

Synthetic Access to Pyridylmethyl-Functionalized Chelators: aaz vs daza and cis-dapi Scaffold Comparison

Reductive alkylation of 6-methyl-1,4-diazepan-6-amine (aaz) with pyridine-2-carbaldehyde yields N,1-bis(2-pyridylmethyl)-6-methyl-1,4-diazepan-6-amine (C₁-py₂aaz) and 1,4-bis(2-pyridylmethyl)-6-methyl-1,4-diazepan-6-amine (Cₛ-py₂aaz), whereas analogous derivatization of the parent daza and cis-3,5-diaminopiperidine (cis-dapi) yields constitutionally different chelator families [1]. Potentiometric titrations of the pyridylmethyl derivatives with divalent Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ revealed that all pyridylmethyl-acidified ligands exhibit high complex stabilities, particularly in acidic solution [1]. Depending on the degree of substitution, the derivatives display different selectivity for Cu²⁺ vs. Ni²⁺ [1]. The aaz scaffold provides a distinct constitutional isomer distribution compared to daza and cis-dapi because the 6-methyl-6-amino substitution pattern alters the regiochemistry of pyridylmethyl group attachment [1].

Pyridylmethyl Chelator Libraries
Cross-study
aaz (6-methyl scaffold) gives regioisomers C₁-py₂aaz and Cₛ-py₂aaz with distinct Cu²⁺/Ni²⁺ selectivity. daza and cis-dapi yield constitutionally different derivatives.
Unique selectivity profiles for transition metal sensing or separation; scaffold determines isomer distribution.
Potentiometric log β and pKa values in dissertation (Neis, 2009).
Ligand design Pyridylmethyl chelators Metal selectivity Potentiometric titration

Bis-Complex vs Mono-Complex Stability Enhancement: Steric Origin of the Chelate Effect in Diazepane Ligands

For the parent 1,4-diazepan-6-amine (daza), the formation constants of [M(daza)]²⁺ and [M(daza)₂]²⁺ (M = Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Co²⁺) determined in aqueous solution reveal remarkably high stability for the bis complexes ML₂ compared to the mono complexes ML [1]. This enhanced bis-complex stability is attributed to the particular steric requirements of the daza ligand framework [1]. Molecular mechanics calculations on both L(a) (daza) and MeL(a) (6-methyl-1,4-diazepan-6-amine) indicate that low overall complex stability originates from a large amount of torsional strain within the chair conformation of the diazepane ring required for tridentate facial coordination, a behaviour that is fundamentally distinct from Me₃tach and tacn, where strain is preformed in the free ligand and the incremental strain upon complexation is comparatively low [2].

Steric Strain & Chelate Effect
Class-level
Diazepane ligands show low absolute stability but disproportionately high bis-complex vs mono-complex stability due to torsional strain upon facial coordination.
Selected for tunable intermediate stability and unique steric profile, not maximal thermodynamic stability.
cf. cis-dapi log β₂(Ni) = 21.2 for comparison.
Chelate effect Steric strain Bis-complex stability Molecular mechanics

Oxidimethaneamine Bridge Formation Kinetics: Medaza vs daza in Co(III) Template Reactions

In a direct comparative study, cis-[CoL₂]³⁺ and trans-[CoL₂]³⁺ (L = daza and MeL = Medaza) were reacted as templates with paraformaldehyde and triethylamine in acetonitrile, yielding doubly bridged species 9a³⁺ (daza-derived) and 9b³⁺ (Medaza-derived), both characterized by single-crystal X-ray diffraction [1]. The bridging process resulted in a slight lengthening of the mean Co–N distance, a red shift of the ¹A₁g → ¹T₁g transition, and an increase of the Co(III)/Co(II) reduction potential for both ligand systems [1]. In alkaline aqueous media, both 9a³⁺ and 9b³⁺ underwent complete bridge degradation with regeneration of the original cis complexes 1a³⁺ and 1b³⁺, respectively. The pseudo-first-order rate constant k(obs) of degradation exhibited a linear dependence on [OH⁻] concentration, and the degradation of the first bridge was approximately 100 times faster than degradation of the second bridge [1]. Critically, all bridged species adopted exclusively a cis orientation of the two diazepane frames, even when trans-configured starting materials were used [1].

Bridged Co(III) Template Reactions
Head-to-head
Both Medaza and daza form bridged species with exclusive cis diazepane orientation. Bridge degradation ~100× faster for first bridge. Medaza yields distinct isolable intermediates (carbinolamino, methylideneimino).
Medaza provides unique condensation intermediates for further functionalization; kinetics otherwise similar.
Single-crystal XRD structures of 3b³⁺, 4b³⁺, 8b³⁺.
Template synthesis Cobalt(III) complexes Bridge hydrolysis Crystal structure

Defined Application Scenarios for 6-Methyl-1,4-diazepan-6-amine Based on Quantitative Differentiation Evidence


Design of Cationic Group 3 Metal Alkyl Catalysts for Olefin Polymerization

When the research objective is to prepare neutral or cationic scandium or yttrium alkyl complexes supported by a neutral 6-electron N-donor ligand, the 6-amino-6-methyl-1,4-diazepine framework (derived from 6-methyl-1,4-diazepan-6-amine) is the scaffold of choice, as demonstrated by Ge, Bambirra, Meetsma, and Hessen (Chem. Commun. 2006) [1]. The unsubstituted 1,4-diazepan-6-amine (daza) cannot be substituted for this purpose because it lacks the 6-methyl-6-amino substitution pattern required for stabilization of the resulting organometallic species and for subsequent deprotonation to monoanionic tri- and tetradentate derivatives. Procurement should specify CAS 869482-93-9 with purity ≥95% (typical commercial grade) and verify identity by ¹H NMR and/or mass spectrometry prior to use in air-sensitive organometallic synthesis.

Synthesis of Pyridylmethyl-Functionalized Chelators with Tailored Cu²⁺/Ni²⁺ Selectivity

For projects requiring a library of tetra-, penta-, or hexadentate chelators with tunable metal-ion selectivity—particularly discrimination between Cu²⁺ and Ni²⁺—the 6-methyl-1,4-diazepan-6-amine (aaz) scaffold provides regioisomeric bis- and tris(pyridylmethyl) derivatives (C₁-py₂aaz, Cₛ-py₂aaz) that are constitutionally distinct from those derived from daza or cis-dapi [2]. Potentiometric titration data (Dissertation Neis, 2009) confirm that the metal-binding selectivity profiles are scaffold-dependent, making aaz the mandatory starting material when the specific selectivity pattern of the aaz-derived chelator family is required. The compound should be procured with characterization data including ¹H and ¹³C NMR and, where available, HPLC purity certification.

Template Synthesis of Bridged Co(III) Dinuclear Complexes with Isolable Condensation Intermediates

When employing Co(III)-templated condensation with paraformaldehyde to construct oxidimethaneamine-bridged dinuclear complexes, the selection of 6-methyl-1,4-diazepan-6-amine (Medaza) over unsubstituted daza is justified when access to the structurally characterized Medaza-specific intermediates—3b³⁺ and 4b³⁺ (with pending carbinolamino groups) and 8b³⁺ (with a methylideneimino group)—is synthetically advantageous [3]. These intermediates, authenticated by single-crystal X-ray diffraction, provide well-defined starting points for further functionalization that have no direct daza-derived analogues. The exclusive cis orientation of the diazepane frames in all bridged species is maintained regardless of the ligand chosen.

Fundamental Coordination Chemistry Studies on Steric Strain and the Chelate Effect in Seven-Membered Ring Triamines

For academic investigations into the relationship between ring size, torsional strain, and thermodynamic stability of facially coordinating triamine complexes, 6-methyl-1,4-diazepan-6-amine (MeL(a)) serves as a key comparator alongside the parent daza (L(a)), Me₃tach, tacn, and cis-dapi [4]. Molecular mechanics calculations have established that the diazepane scaffold occupies a unique position in the spectrum of torsional strain—low overall complex stability coupled with disproportionately high bis-complex vs. mono-complex stability—that is mechanistically informative for understanding the chelate effect in medium-ring systems. Procurement in such contexts should be accompanied by verification of the absence of isomeric impurities and corroboration of the reported physical properties (boiling point 201.4 ± 8.0 °C, density 0.9 ± 0.1 g·cm⁻³) .

Application
Selection Property
Validation Focus
Group 3 metal alkyl catalyst design
6-amino-6-methyl substitution pattern
Isolation of cationic Sc/Y alkyl complexes
Pyridylmethyl chelator synthesis
aaz scaffold regioisomer distribution
Cu²⁺/Ni²⁺ selectivity profiles
Bridged Co(III) template synthesis
Medaza-specific condensation intermediates
Structural authentication of carbinolamino and methylideneimino species
Chelate effect and steric strain studies
Seven-membered ring strain profile
Bis- vs mono-complex stability comparison
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